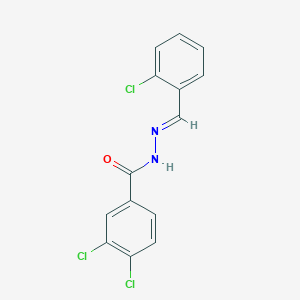![molecular formula C15H12N4O2S B5537596 4-[(6-methyl-3-pyridazinyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5537596.png)
4-[(6-methyl-3-pyridazinyl)oxy]-N-1,3-thiazol-2-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-[(6-methyl-3-pyridazinyl)oxy]-N-1,3-thiazol-2-ylbenzamide" belongs to a class of chemicals that are extensively studied for their potential applications in various fields, such as agriculture and medicine. These compounds are of particular interest due to their unique structural features, which contribute to their diverse biological activities. The presence of pyridazinone, thiazol, and benzamide moieties within their structure suggests a potential for significant biological activity, warranting detailed exploration of their synthesis, molecular structure, chemical reactions, properties, and potential applications, excluding their use as drugs and related dosage or side effects.
Synthesis Analysis
The synthesis of related compounds involves various strategies, including bioisosterism to enhance biological activity. For instance, novel fungicidally active compounds incorporating pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles were synthesized and demonstrated significant activity against wheat leaf rust, indicating the synthetic versatility of related structures (Zou et al., 2002).
Molecular Structure Analysis
Molecular structure analysis, including 3D-QSAR, plays a crucial role in understanding the activity of these compounds. The comparative molecular field analysis (CoMFA) method provides insights into the relationship between structural variations and biological activity, guiding the design of highly active compounds prior to their synthesis (Zou et al., 2002).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are influenced by their substituents. For instance, the synthesis of related pyridazinone derivatives involves reactions with various reagents, leading to the formation of compounds with significant biological activities, including antimicrobial and fungicidal properties. The reactivity and functional group transformations highlight the chemical versatility and potential utility of these molecules in different biological contexts.
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are crucial for the practical applications of these compounds. Although specific data on "4-[(6-methyl-3-pyridazinyl)oxy]-N-1,3-thiazol-2-ylbenzamide" is not provided, related studies on similar compounds suggest that these properties are significantly influenced by the nature of the substituents and the molecular framework, affecting their behavior in biological systems and their overall efficacy.
Chemical Properties Analysis
The chemical properties, particularly reactivity towards various types of chemical reagents and conditions, are essential for understanding the scope of applications of these compounds. The presence of reactive functional groups, such as the pyridazinyl and thiazolyl moieties, provides diverse opportunities for chemical modifications and derivatization, enabling the exploration of a wide range of biological activities and applications in different domains.
For further detailed exploration and specific insights into "4-[(6-methyl-3-pyridazinyl)oxy]-N-1,3-thiazol-2-ylbenzamide" and related compounds, the referenced scientific literature provides a comprehensive foundation (Zou et al., 2002).
科学的研究の応用
Antimicrobial Activity
Compounds related to "4-[(6-methyl-3-pyridazinyl)oxy]-N-1,3-thiazol-2-ylbenzamide" have been synthesized and screened for antimicrobial activity. Studies have shown that thiazole derivatives, similar in structure, exhibit significant antibacterial and antifungal activities. These compounds have been tested against various strains of bacteria and fungi, indicating their potential as therapeutic agents for microbial diseases (Desai, Rajpara, & Joshi, 2013).
Fungicidal Activity and Structural Insights
Research into pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles has demonstrated fungicidal activity against wheat leaf rust. The studies have also employed 3D-QSAR analysis to understand the structure-activity relationships, providing insights into designing compounds with enhanced activity (Zou, Lai, Jin, & Zhang, 2002).
Anticancer Activity
Another area of application involves the evaluation of related compounds for anticancer activity. Specifically, thiazole and thiadiazole derivatives have been studied for their efficacy against cancer cell lines, including colon and liver carcinoma cells. These studies highlight the potential of such compounds in developing anticancer therapies (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).
Antioxidant Properties
Compounds with the pyridazinone framework have been explored for their antioxidant properties as well. Research has focused on synthesizing novel derivatives and assessing their ability to scavenge free radicals, which is crucial for developing therapeutic agents against oxidative stress-related diseases (Akbas, Ergan, Şahin, Ekin, Çakır, & Karakuş, 2018).
作用機序
While the mechanism of action for this specific compound isn’t available, pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other biological activities .
将来の方向性
特性
IUPAC Name |
4-(6-methylpyridazin-3-yl)oxy-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c1-10-2-7-13(19-18-10)21-12-5-3-11(4-6-12)14(20)17-15-16-8-9-22-15/h2-9H,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGLTYNGOWKXBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-methyl-3-pyridazinyl)oxy]-N-1,3-thiazol-2-ylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-phenyl-4-[(2,5,7-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5537513.png)

![3-isopropyl-N,1-dimethyl-N-[(1R)-1-(1-naphthyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537529.png)

![4'-[(3,5-dimethyl-4-isoxazolyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5537538.png)
![(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5537557.png)
![5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B5537561.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5537563.png)



![2-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5537618.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(4-ethylphenyl)urea](/img/structure/B5537624.png)
